molecular formula C17H18ClN3O3 B1225519 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furancarboxamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furancarboxamide

Cat. No. B1225519
M. Wt: 347.8 g/mol
InChI Key: MEACCDYDYGCTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

Nanofiltration Membranes in Environmental Applications

A significant application of piperazine-based compounds, specifically in the creation of nanofiltration (NF) membranes, has been identified. These membranes, featuring a crumpled polyamide layer with piperazine, are acknowledged for their potential to dramatically enhance membrane separation performance. The transport phenomena within these membranes contribute to improved water permeance, selectivity, and antifouling performance, making them highly relevant for various environmental applications like water softening, purification, wastewater treatment, and water reuse (Shao et al., 2022).

Role in Synthesis and Ligand Evaluation

Arylcycloalkylamines, including phenyl piperidines and piperazines and their arylalkyl substituents, are key pharmacophoric groups in several antipsychotic agents. The contributions of these groups are crucial for the potency and selectivity of binding affinity at D(2)-like receptors. The presence of arylalkyl substituents in the compound's structure significantly influences the selectivity and potency at these receptors, indicating a pivotal role in medicinal chemistry and drug design (Sikazwe et al., 2009).

Advancements in Membrane Technology

Piperazine derivatives have also been instrumental in the development of reverse osmosis (RO) and nanofiltration (NF) membranes for water treatment and desalination. These membranes, prepared through interfacial polymerization involving piperazine amides, show promising applications in water softening and the removal of toxic ions from water. The comprehensive understanding and development of these membranes indicate their potential for addressing critical needs in water treatment technologies (Gohil & Ray, 2017).

Contributions to Drug Design

Piperazine, as a core structural element, significantly contributes to the design of drugs with various therapeutic uses. Its incorporation into drug structures has resulted in medications with a wide range of applications, including antipsychotic, antidepressant, anticancer, and antihistamine, among others. The flexibility and medicinal potential of the piperazine moiety in drug development are well-recognized, making it a cornerstone in the synthesis of pharmacologically active compounds (Rathi et al., 2016).

properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]furan-2-carboxamide

InChI

InChI=1S/C17H18ClN3O3/c1-12(22)20-6-8-21(9-7-20)15-5-4-13(11-14(15)18)19-17(23)16-3-2-10-24-16/h2-5,10-11H,6-9H2,1H3,(H,19,23)

InChI Key

MEACCDYDYGCTLV-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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